molecular formula C14H16N4 B7458509 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile

Numéro de catalogue B7458509
Poids moléculaire: 240.30 g/mol
Clé InChI: DQEUKWWOOLHYAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile, also known as Ro-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4). It is a small molecule drug that has been widely used in scientific research for its ability to modulate cAMP signaling pathways.

Mécanisme D'action

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is a selective inhibitor of PDE4, which is an enzyme that degrades cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects such as the activation of PKA and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and airway hyperresponsiveness in animal models of asthma.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is its selectivity for PDE4, which allows for specific modulation of cAMP signaling pathways. However, one limitation of this compound is its relatively low potency, which can require high concentrations of the drug to achieve desired effects.

Orientations Futures

For 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile research could include the development of more potent analogs of the drug, the investigation of its effects on other signaling pathways, and the exploration of its potential therapeutic applications in diseases such as cancer and asthma. Additionally, further studies could be conducted to elucidate the mechanisms underlying this compound's effects on cAMP signaling pathways.

Méthodes De Synthèse

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile can be synthesized using a multi-step process starting from 4-nitrobenzonitrile. The first step involves the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile using a reducing agent such as iron powder. The second step involves the reaction of 4-aminobenzonitrile with 3-bromopropylamine to form 4-[(3-aminopropyl)amino]benzonitrile. The final step involves the reaction of 4-[(3-aminopropyl)amino]benzonitrile with imidazole to form this compound.

Applications De Recherche Scientifique

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile has been widely used in scientific research for its ability to modulate cAMP signaling pathways. It has been shown to inhibit the degradation of cAMP by PDE4, leading to an increase in intracellular cAMP levels. This increase in cAMP levels can have a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.

Propriétés

IUPAC Name

4-[(3-imidazol-1-ylpropylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-10-13-2-4-14(5-3-13)11-16-6-1-8-18-9-7-17-12-18/h2-5,7,9,12,16H,1,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUKWWOOLHYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCN2C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.